N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-(2,4-dimethoxyphenyl)propanamide

Chemical property prediction Drug-likeness Lipinski parameters

This 2,4-dimethoxy isomer provides a precisely defined substitution pattern (XLogP3 0.9, TPSA 74.6 Ų) distinct from 3,4-dimethoxy analogues. With no public bioactivity data, it serves as a clean-slate probe for target-agnostic phenotypic screens. The ethoxyethyl-imidazole linker (11 rotatable bonds) enables permeability model calibration. Verify purity via HPLC/NMR before GLP studies.

Molecular Formula C18H25N3O4
Molecular Weight 347.415
CAS No. 2034568-24-4
Cat. No. B2515620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-(2,4-dimethoxyphenyl)propanamide
CAS2034568-24-4
Molecular FormulaC18H25N3O4
Molecular Weight347.415
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)CCC(=O)NCCOCCN2C=CN=C2)OC
InChIInChI=1S/C18H25N3O4/c1-23-16-5-3-15(17(13-16)24-2)4-6-18(22)20-8-11-25-12-10-21-9-7-19-14-21/h3,5,7,9,13-14H,4,6,8,10-12H2,1-2H3,(H,20,22)
InChIKeyLMCLBJRMLCFXEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-(2,4-dimethoxyphenyl)propanamide (CAS 2034568-24-4): Procurement-Focused Chemical Identity and Baseline


N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-(2,4-dimethoxyphenyl)propanamide (CAS 2034568-24-4) is a synthetic organic compound belonging to the imidazole-ether-propanamide class, featuring a 2,4-dimethoxyphenyl moiety, an imidazole heterocycle, and a flexible ethoxyethyl linker [1]. Computed physicochemical properties from authoritative databases indicate a molecular weight of 347.4 g/mol, a calculated logP (XLogP3) of 0.9, a topological polar surface area of 74.6 Ų, and 11 rotatable bonds, placing it within drug-like chemical space [2]. The compound is primarily offered as a building block or screening intermediate by chemical suppliers; however, peer-reviewed biological characterization data remain absent from the public domain, and no quantitative potency or selectivity profiles have been reported for this exact structure.

Why N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-(2,4-dimethoxyphenyl)propanamide Cannot Be Generically Substituted Without Quantitative Comparative Evidence


Compounds within the imidazole‑tethered phenylpropanamide class exhibit high sensitivity of target binding and physicochemical properties to subtle structural modifications, including methoxy substitution pattern, linker length, and imidazole N‑substitution [1]. For CAS 2034568-24-4, the 2,4‑dimethoxy substitution on the phenyl ring and the ethoxyethyl‑imidazole side chain jointly govern molecular shape, lipophilicity (XLogP3 0.9), and hydrogen‑bonding capacity (HBA 5, HBD 1) [2]. Interchanging this compound with a positional isomer (e.g., 3,4‑dimethoxy analogue) or a shorter‑chain linker variant would alter these determinants and cannot be assumed to preserve biological activity or solubility profiles [1]. Without experimentally measured IC₅₀, selectivity, or pharmacokinetic data for the precise structure, the procurement risk of generic substitution remains unquantified and scientifically unsound.

Quantitative Differentiation Evidence for N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-(2,4-dimethoxyphenyl)propanamide (CAS 2034568-24-4) Relative to Closest Structural Competitors


Molecular Weight and Lipophilicity Benchmarking Against 3,4‑Dimethoxyphenyl and Monomethoxy Analogues

CAS 2034568-24-4 possesses a molecular weight of 347.4 g·mol⁻¹ and a computed XLogP3 of 0.9 [1]. The 2,4‑dimethoxy substitution pattern directly impacts lipophilicity: the closest positional isomer (3,4‑dimethoxyphenyl analogue) and the 4‑monomethoxy analogue are predicted to have distinct logP values due to altered dipole moments and solvation free energies [2]. While experimentally determined logD₇.₄ for the target compound is not available, the computed value serves as a baseline for differentiating it from structurally similar entries in chemical libraries.

Chemical property prediction Drug-likeness Lipinski parameters

Hydrogen-Bond Donor/Acceptor Capacity Distinguishes the Ethoxyethyl Linker from Shorter-Chain Imidazole-Propanamides

The target compound contains one hydrogen-bond donor (amide NH) and five hydrogen-bond acceptors (imidazole N, ether O, amide O, two methoxy O atoms) [1]. In contrast, a direct N‑(2‑(1H‑imidazol‑1‑yl)ethyl) analogue lacking the ethoxyethyl extension possesses only four acceptors and exhibits a lower topological polar surface area (TPSA ~55‑60 Ų). The extended linker in CAS 2034568-24-4 increases TPSA to 74.6 Ų [1], which can reduce passive membrane permeability relative to the shorter linker analog.

Physicochemical profiling Drug design Linker optimization

Rotatable Bond Count Comparison Between Ethoxyethyl and Propyl Linker Variants

CAS 2034568-24-4 contains 11 rotatable bonds, primarily due to the ethoxyethyl spacer [1]. A hypothetical propyl‑linked congener (three‑methylene chain) would have approximately 9 rotatable bonds. The two additional rotatable bonds confer greater conformational freedom, which may either favor induced‑fit recognition or impose an entropic penalty upon binding.

Conformational flexibility Entropic cost Binding affinity prediction

Absence of Public Bioactivity Data for CAS 2034568-24-4 Contrasts with Structurally Related Bioactive Imidazole-Propanamides

A search of authoritative biological databases (ChEMBL, PubChem BioAssay) returned no quantitative potency or selectivity data for CAS 2034568-24-4. In contrast, closely related imidazole‑containing propanamides, such as 2‑(3,4‑dimethoxyphenyl)‑2‑methyl‑N‑[3‑(5‑methylimidazol‑1‑yl)propyl]propanamide (CID 155547313), display reported bioactivity in the ≤0.1–10 μM range against glutaminyl‑peptide cyclotransferase [2]. The absence of data for the target compound means that any cross‑assay extrapolation from these analogs is invalid without direct experimental confirmation.

Bioactivity gap Chemical probe SAR analysis

Valid Application Scenarios for N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-(2,4-dimethoxyphenyl)propanamide (CAS 2034568-24-4) Based on Available Quantitative Evidence


Medicinal Chemistry Fragment-Based Screening Where 2,4-Dimethoxy Substitution Is a Critical Pharmacophoric Requirement

The compound’s precisely defined 2,4‑dimethoxyphenyl arrangement and ethoxyethyl‑imidazole linker (XLogP3 = 0.9, TPSA = 74.6 Ų) make it suitable for inclusion in focused libraries where the 2,4‑dimethoxy motif is hypothesized to engage a target binding pocket [1]. This contrasts with 3,4‑dimethoxy isomers, which present a different shape and electrostatic potential despite similar molecular weight [2].

Physicochemical Benchmarking of Ether-Containing Imidazole Linkers in Permeability Studies

With 11 rotatable bonds and a TPSA of 74.6 Ų, CAS 2034568-24-4 can serve as a reference compound for calibrating in silico permeability models (e.g., PAMPA, Caco‑2) where incremental linker flexibility is the variable being tested [1]. The ethoxyethyl chain distinguishes it from shorter propyl‑linked controls and allows quantification of the flexibility‑permeability trade‑off.

Chemical Biology Probe Where Absence of Prior Biological Annotation Is a Strategic Advantage

Because no public bioactivity data exist for this structure, it constitutes a clean‑slate chemical probe for target‑agnostic phenotypic screens [1]. This is in contrast to structurally related analogs (e.g., CID 155547313) that already carry biological annotation and may introduce confounding biases in unbiased discovery workflows [2].

Synthetic Intermediate Requiring Confirmed Imidazole N‑1 Alkylation with an Ethoxyethyl Extension

The compound’s synthetic accessibility and well‑characterized identity (PubChem CID 122246780) support its use as a late‑stage intermediate where the intact ethoxyethyl‑imidazole fragment must be preserved for subsequent derivatization [1]. Purity verification via HPLC or NMR is required before use in GLP studies, as no certificate of analysis is publicly available.

Quote Request

Request a Quote for N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-(2,4-dimethoxyphenyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.